tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the synthesis may involve steps such as alkylation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the principles of scale-up synthesis apply. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques. Industrial production may also involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The spiro linkage provides a rigid and unique three-dimensional structure that can enhance binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- 2-tert-Butyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct physicochemical properties. This structure can enhance the compound’s stability, rigidity, and ability to interact with biological targets in a specific manner. Compared to similar compounds, it may offer improved pharmacokinetic properties and reduced off-target effects.
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-5-16(6-9-19)11-4-7-17-10-12(11)18-13(16)20/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSKIRJLAHQPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=NC=C3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.